Camobucol

Catalog No.
S522545
CAS No.
216167-92-9
M.F
C33H50O4S2
M. Wt
574.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Camobucol

Researchers studying VCAM-1-mediated inflammation often face compromised assay integrity when using generic probucol, which fails to inhibit TNF-α-induced VCAM-1 expression. Camobucol (AGIX-4207) is the targeted solution with 10 µM IC50, no off-target lipid-lowering or cardiotoxicity, and enhanced cellular uptake. • 10 µM IC50 against VCAM-1 expression, specific to redox-sensitive inflammatory gene regulation. • No confounding hypolipidemic or cardiotoxic effects. • Superior intracellular bioavailability for ROS quenching assays. Supplied with full analytical traceability.

CAS Number

216167-92-9

Product Name

Camobucol

IUPAC Name

2-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]acetic acid

Molecular Formula

C33H50O4S2

Molecular Weight

574.9 g/mol

InChI

InChI=1S/C33H50O4S2/c1-29(2,3)22-15-20(16-23(27(22)36)30(4,5)6)38-33(13,14)39-21-17-24(31(7,8)9)28(37-19-26(34)35)25(18-21)32(10,11)12/h15-18,36H,19H2,1-14H3,(H,34,35)

InChI Key

FGBGXESDYFKUFX-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

(4-((1-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)thio)-1-methylethyl)thio)-2,6-bis(1,1-dimethylethyl)phenoxy)acetic acid, AGIX 4207, AGIX-4207, AGIX4207, camobucol, ylgucpd100bdh

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCC(=O)O)C(C)(C)C

The exact mass of the compound Camobucol is 574.31505 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Camobucol (AGIX-4207; CAS 216167-92-9) is a highly specialized synthetic phenolic antioxidant and probucol monoether derivative, primarily procured as a metabolically stable inhibitor of redox-sensitive inflammatory gene expression. Structurally defined by an acetic acid moiety attached to a probucol-like core, it serves as a critical reference standard in chemoinformatics and pharmaceutical research targeting vascular cell adhesion molecule-1 (VCAM-1). Unlike its parent compound probucol, Camobucol provides enhanced cellular bioavailability and targeted inhibition of intracellular signaling pathways without inducing confounding lipid-lowering or cardiotoxic side effects. This optimized lipophilicity and dual-action mechanism make it an essential baseline material for developing targeted therapies in atherosclerosis, rheumatoid arthritis, and other chronic inflammatory models [1].

Research Fit

Enhanced cellular uptake vs. probucol supports intracellular antioxidant studies
Selective VCAM-1/MCP-1 gene inhibition for adhesion molecule research
NF-κB-independent mechanism avoids broad pathway interference

Procuring generic probucol or unoptimized probucol derivatives as a substitute for Camobucol fundamentally compromises assay integrity in VCAM-1 targeted research. While probucol acts as a general antioxidant, it fails to inhibit TNF-α-induced VCAM-1 expression even at high concentrations. Furthermore, minor structural alterations to the carboxylic acid side chain—such as esterification, replacing the carboxy group with a cyano group, or adding hydroxyl groups—drastically alter the compound's lipophilicity, leading to a complete loss or severe reduction in VCAM-1 inhibitory potency. Camobucol's specific acetic acid linkage provides the precise lipophilic balance required for its targeted anti-inflammatory mechanism, rendering generic substitution non-viable for precise mechanistic studies [1].

Substitution Risk

Probucol may lack sufficient cellular permeability for intracellular ROS studies.

Broader-spectrum antioxidants may not reproduce VCAM-1/MCP-1 selectivity.

NF-κB pathway inhibitors introduce confounding transcriptional effects.

VCAM-1 Inhibition Superiority Over Probucol

Camobucol demonstrates potent inhibition of TNF-α-induced VCAM-1 expression with an IC50 of 10 µM. In direct head-to-head in vitro assays, the parent compound probucol exhibited no inhibitory effect on VCAM-1 expression at concentrations up to 100 µM[1].

Evidence DimensionVCAM-1 Expression Inhibition (IC50)
Target Compound Data10 µM
Comparator Or BaselineProbucol (>100 µM, no effect)
Quantified Difference>10-fold superiority in targeted inhibition
ConditionsTNF-α-induced VCAM-1 expression in vitro

Buyers conducting targeted anti-inflammatory screening must procure Camobucol, as generic probucol lacks the specific VCAM-1 inhibitory mechanism entirely.

Cellular Uptake
Head-to-head
Significantly enhanced vs. probucol (qualitative)
Uptake differentiator for intracellular antioxidant research
Exact fold-change not quantified; source-specific review recommended

Lipophilicity Requirement for VCAM-1 Inhibition

The acetic acid side chain of Camobucol is precisely optimized for the required lipophilicity to maintain VCAM-1 potency. Replacing the carboxy group with a cyano group results in a complete loss of effect at 50 µM, and adding three extra hydroxyl groups to the side chain (increasing hydrophilicity) decreases potency to an IC50 of 35 µM[1].

Evidence DimensionVCAM-1 Inhibition (IC50) based on side-chain modifications
Target Compound Data10 µM (acetic acid moiety)
Comparator Or BaselineHydroxylated derivative (35 µM) / Cyano derivative (No effect at 50 µM)
Quantified Difference3.5x to >5x loss of potency with hydrophilic/non-carboxylic substitutions
ConditionsIn vitro structure-activity relationship (SAR) assays

This quantitative SAR data confirms that researchers cannot substitute Camobucol with crude derivatives or generic esters without severely compromising target affinity.

VCAM-1 / MCP-1 IC50
Head-to-head
VCAM-1 IC50=10 µM; MCP-1 IC50=15 µM
Supports selective adhesion molecule inhibition study
E-selectin less affected; ICAM-1 unaffected

Enhanced Cellular Uptake and ROS Quenching

While both Camobucol and probucol possess equivalent intrinsic antioxidant capacity in cell-free systems, Camobucol displays significantly enhanced cellular uptake. This translates to a potent inhibition of intracellular reactive oxygen species (ROS) in multiple cell types, whereas probucol's intracellular efficacy is severely limited by its poor bioavailability and cellular penetration [1].

Evidence DimensionCellular Uptake and Intracellular ROS Inhibition
Target Compound DataHigh cellular uptake with potent intracellular ROS inhibition
Comparator Or BaselineProbucol (Poor cellular uptake)
Quantified DifferenceEnhanced intracellular bioavailability leading to functional ROS quenching
ConditionsMultiple cell types in vitro

For cell-based assays requiring intracellular redox modulation, Camobucol provides the necessary bioavailability that standard probucol lacks.

Paw Edema Inhibition
Cross-study
Camobucol 30 mkd: 66.4% (p=0.0001) vs. Methotrexate 0.1 mkd: 61% (p=0.0003)
Reported model-response endpoint context
Rat CIA prophylactic dosing; n and CI not detailed

Elimination of QTc Prolongation

A major limitation of probucol in long-term studies is its tendency to cause significant prolongation of the QTc interval. Camobucol was specifically engineered to maintain antioxidant properties while eliminating the adverse QTc prolongation effect observed with the parent compound[1].

Evidence DimensionCardiac Toxicity (QTc Prolongation)
Target Compound DataNo QTc prolongation
Comparator Or BaselineProbucol (Significant QTc prolongation)
Quantified DifferenceComplete elimination of specific cardiotoxic side effect
ConditionsIn vivo safety and tolerability models

Procuring Camobucol ensures that in vivo inflammatory models are not confounded by the cardiotoxic artifacts associated with generic probucol.

NF-κB Independence
Class-level
No inhibition of TNF-α-induced NF-κB translocation
Supports redox-sensitive gene regulation without NF-κB interference
Mechanism inferred; confirm in target cell model

Atherosclerosis and Vascular Inflammation

Due to its potent 10 µM IC50 against VCAM-1 expression, Camobucol is the ideal reference standard for in vitro and in vivo models of atherosclerosis, where preventing leukocyte recruitment to endothelial cells is the primary experimental endpoint [1].

Rheumatoid Arthritis Pathway Screening

Camobucol's ability to inhibit cytokine-induced levels of monocyte chemoattractant protein-1 (MCP-1) and interleukins makes it a highly specific tool compound for evaluating redox-sensitive inflammatory gene expression in human fibroblast-like synoviocytes [2].

Intracellular Redox Signaling Assays

Because of its enhanced cellular uptake compared to probucol, Camobucol is the preferred phenolic antioxidant for cell-based assays requiring precise quenching of intracellular reactive oxygen species (ROS) without inducing cytotoxicity [2].

SAR Benchmarking

In medicinal chemistry programs developing novel anti-inflammatory probucol derivatives, Camobucol serves as a critical lipophilicity and efficacy benchmark, demonstrating the exact structural requirements for dual antioxidant and VCAM-1 inhibitory activity[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
RA disease-model study (CIA)
Reported paw edema inhibition profile
Model-response endpoint vs. methotrexate
Redox-sensitive gene regulation study
NF-κB-independent mechanism
VCAM-1/MCP-1 selective expression endpoints
Probucol analogue SAR study
Enhanced cellular uptake context
Cellular permeability comparison endpoints
TNF-α endothelial inflammation model
Selective adhesion molecule profile
VCAM-1/MCP-1 vs. ICAM-1/E-selectin specificity

XLogP3

11.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

574.31505242 Da

Monoisotopic Mass

574.31505242 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FZ7798X3IR

KEGG Target based Classification of Drugs

Cell surface molecules and ligands
Cell adhesion molecules: Ig superfamiy
CAMs
VCAM1 [HSA:7412] [KO:K06527]

Other CAS

216167-92-9

Wikipedia

Camobucol
1: Kunsch C, Luchoomun J, Chen XL, Dodd GL, Karu KS, Meng CQ, Marino EM, Olliff LK, Piper JD, Qiu FH, Sikorski JA, Somers PK, Suen KL, Thomas S, Whalen AM, Wasserman MA, Sundell CL. AGIX-4207 [2-[4-[[1-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]- 2,6-bis(1,1-dimethylethyl)phenoxy]acetic acid], a novel antioxidant and anti-inflammatory compound: cellular and biochemical characterization of antioxidant activity and inhibition of redox-sensitive inflammatory gene expression. J Pharmacol Exp Ther. 2005 May;313(2):492-501. Epub 2005 Feb 8. PubMed PMID: 15701708.
2: Meng CQ, Somers PK, Hoong LK, Zheng XS, Ye Z, Worsencroft KJ, Simpson JE, Hotema MR, Weingarten MD, MacDOnald ML, Hill RR, Marino EM, Suen KL, Luchoomun J, Kunsch C, Landers LK, Stefanopoulos D, Howard RB, Sundell CL, Saxena U, Wasserman MA, Sikorski JA. Discovery of novel phenolic antioxidants as inhibitors of vascular cell adhesion molecule-1 expression for use in chronic inflammatory diseases. J Med Chem. 2004 Dec 2;47(25):6420-32. PubMed PMID: 15566311.

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